2-(1-Bromoethyl)-1,4-dichlorobenzene

Descripción general

Descripción

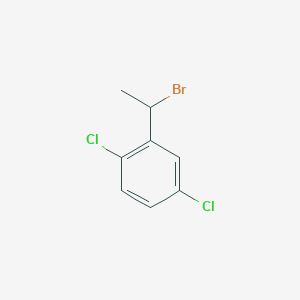

2-(1-Bromoethyl)-1,4-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with two chlorine atoms and a bromoethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-1,4-dichlorobenzene typically involves the bromination of 1,4-dichlorobenzene. One common method is the reaction of 1,4-dichlorobenzene with ethylene in the presence of a brominating agent such as hydrogen bromide (HBr) or bromine (Br2). The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Bromoethyl)-1,4-dichlorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

Elimination Reactions: Under certain conditions, the bromoethyl group can be eliminated to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2).

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.

Aplicaciones Científicas De Investigación

Chemistry

2-(1-Bromoethyl)-1,4-dichlorobenzene serves as a building block in organic synthesis. It can participate in:

- Substitution Reactions: The bromoethyl group can be replaced by nucleophiles such as hydroxide ions or amines.

- Elimination Reactions: Under strong basic conditions, it can undergo elimination to form alkenes.

- Oxidation and Reduction: The compound can be oxidized or reduced to generate various derivatives.

Biology

In biological research, this compound is utilized to investigate the effects of halogenated aromatic hydrocarbons on living organisms. Studies have shown that it may interact with biological systems, potentially affecting cellular functions through covalent bonding with biomolecules.

Medicine

Research is ongoing to explore the potential of this compound in developing new pharmaceuticals. Its unique structure may offer pathways for creating novel therapeutic agents targeting specific diseases.

Industry

The compound is also employed in producing specialty chemicals and materials. Its applications span across various sectors including:

- Chemical Intermediates: Used in synthesizing other valuable compounds.

- Material Science: Contributes to the development of polymers and other materials with specific properties.

Toxicological Insights

Understanding the toxicity of this compound is crucial for its safe use. Toxicological studies have indicated:

- Acute Toxicity: Significant toxicity was observed in rodent models at high concentrations (e.g., 941 ppm).

- Chronic Effects: Long-term exposure may lead to hepatotoxicity and renal damage, with established NOAEL at 60 mg/kg body weight.

Case Studies

Case Study 1: Biological Activity Assessment

Research conducted on the biological activity of this compound showed its potential effects on cell viability and proliferation in various cell lines. The study highlighted significant interactions at cellular levels that warrant further investigation into its safety profile.

Case Study 2: Industrial Application

An industrial application case demonstrated the use of this compound in synthesizing a new polymer blend that exhibited enhanced thermal stability compared to traditional materials. This advancement showcases its utility in material science.

Mecanismo De Acción

The mechanism of action of 2-(1-Bromoethyl)-1,4-dichlorobenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially affecting their function. The specific pathways involved depend on the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-2-chlorobenzene

- 1,4-Dichlorobenzene

- 2-Bromoethylbenzene

Uniqueness

2-(1-Bromoethyl)-1,4-dichlorobenzene is unique due to the presence of both bromoethyl and dichloro substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.

Actividad Biológica

2-(1-Bromoethyl)-1,4-dichlorobenzene is an organic compound characterized by its dichlorobenzene structure with a bromoethyl substituent. This compound has garnered attention due to its potential biological activity and environmental impact. Understanding its biological effects is crucial for assessing its safety and utility in various applications.

- Molecular Formula : CHBrCl

- Molecular Weight : 253.95 g/mol

- Structure : The presence of the bromoethyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with biological systems, which can lead to various toxicological effects.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the acute and chronic effects of this compound:

- Acute Toxicity : In laboratory studies, the compound exhibited significant toxicity in rodent models. For example, during a 4-hour exposure, a concentration of 941 ppm resulted in mortality in one out of twenty rats .

- Chronic Effects : Long-term studies indicated that repeated exposure could lead to hepatotoxicity and renal damage. The No Observed Adverse Effect Level (NOAEL) was determined to be 60 mg/kg body weight, while the Lowest Observed Adverse Effect Level (LOAEL) was noted at 120 mg/kg body weight due to increased kidney regeneration in male mice .

Genetic Toxicity

Genetic toxicity evaluations revealed mixed results:

- In Vitro Studies : The compound induced sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells and increased mutation frequency in mouse lymphoma cells when metabolic activation was present . However, it tested negative in several bacterial assays for gene mutation.

- In Vivo Studies : In vivo assessments showed that while some tests indicated potential mutagenicity, others did not demonstrate significant genetic damage .

Environmental Impact

The environmental implications of this compound are notable due to its potential toxicity to aquatic life. It is classified as hazardous due to its persistence and bioaccumulation potential in aquatic systems.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the mechanisms of action:

- Case Study on Chlorinated Aromatic Compounds : Research highlighted that chlorinated compounds often exhibit endocrine-disrupting properties. The bromoethyl substituent may enhance these effects compared to other chlorinated derivatives.

-

Comparative Analysis with Related Compounds :

Compound Name Structure Notable Characteristics 1,4-Dichlorobenzene Structure Widely used as a solvent and chemical intermediate. 2-Bromo-1,4-dichlorobenzene Structure Similar bromo substituent but lacks ethyl group. 4-Bromo-1,2-dichlorobenzene Structure Different substitution pattern; used as an insecticide.

Propiedades

IUPAC Name |

2-(1-bromoethyl)-1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQSVHIDXSWAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.